molecular formula C19H17ClFN3O3 B2945699 N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide CAS No. 1797881-45-8

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide

Cat. No.: B2945699
CAS No.: 1797881-45-8
M. Wt: 389.81
InChI Key: DRDWUYWPTGHBPN-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide is a versatile chemical compound used in various scientific research fields. This compound is known for its unique structural properties, which make it valuable in drug discovery, molecular imaging, and target identification.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions are used to introduce the chloro and cyano groups onto the phenyl ring.

    Amidation reactions: These reactions are used to form the oxalamide linkage by reacting an amine with an oxalyl chloride derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(5-chloro-2-cyanophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoacetamide
  • **N-(5-chloro-2-cyanophenyl)-2-piperidin-1-ylacetamide

Uniqueness

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O3/c1-19(27-2,14-5-3-4-6-15(14)21)11-23-17(25)18(26)24-16-9-13(20)8-7-12(16)10-22/h3-9H,11H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDWUYWPTGHBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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